molecular formula C18H23NO2 B1385217 N-(4-Ethoxybenzyl)-2-isopropoxyaniline CAS No. 1040683-17-7

N-(4-Ethoxybenzyl)-2-isopropoxyaniline

Cat. No. B1385217
CAS RN: 1040683-17-7
M. Wt: 285.4 g/mol
InChI Key: YWOMHCOZUZOZCZ-UHFFFAOYSA-N
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Description

“N-(4-Ethoxybenzyl)-2-isopropoxyaniline” is a complex organic compound. Based on its name, it likely contains an aniline group (a benzene ring attached to an amino group), an ethoxybenzyl group, and an isopropoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the ethoxybenzyl group, and the isopropoxy group. The exact synthesis process would depend on the specific reactions and conditions used .


Molecular Structure Analysis

The molecular structure of “N-(4-Ethoxybenzyl)-2-isopropoxyaniline” would likely be complex due to the presence of multiple functional groups. The aniline group would consist of a benzene ring attached to an amino group, the ethoxybenzyl group would consist of a benzene ring attached to an ethoxy group, and the isopropoxy group would consist of a propyl group attached to an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Ethoxybenzyl)-2-isopropoxyaniline” would likely be complex and depend on the specific conditions and reactants used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Ethoxybenzyl)-2-isopropoxyaniline” would depend on its specific molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Liquid Crystalline Properties

N-(4-Ethoxybenzyl)-2-isopropoxyaniline and its related compounds have been extensively studied for their liquid crystalline properties. For instance, the molecular and crystal structure of similar benzylideneaniline compounds like N-(4-n-butyloxybenzylidene)-4′-ethylaniline and N-(4-n-heptyloxybenzylidene)-4′-hexylaniline have been investigated, revealing their triclinic crystal system and significant structural details relevant to liquid crystalline behaviors (Thyen, Heineman, & Zugenmaier, 1994). Similarly, other studies on benzylideneaniline compounds have shown properties such as single stage weight loss and melting points, which are important for understanding their phase transitions in liquid crystal states (Subashini et al., 2021).

Photochromism and Thermochromism

Certain derivatives of N-(4-Ethoxybenzyl)-2-isopropoxyaniline exhibit interesting photochromic and thermochromic properties. For example, N-(2-hydroxy-4-methoxybenzylidene)-4-nitroaniline displays color changes upon heating, which are attributed to changes in molecular structure as indicated by vibrational spectra (Takase et al., 1993). This property can be potentially useful in developing materials that respond to temperature or light.

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies have detailed the synthesis process, growth, and characterization of benzylideneaniline compounds, providing insights into their structural properties and potential applications (Sastry et al., 2016).

Applications in Chemosensors

Compounds related to N-(4-Ethoxybenzyl)-2-isopropoxyaniline have been used in developing chemosensors, particularly for detecting ions like cyanide. This application is based on the color change of the solutions of these compounds in the presence of specific ions, which can be crucial for environmental monitoring and safety applications (Heying et al., 2015).

Mechanism of Action

The mechanism of action of “N-(4-Ethoxybenzyl)-2-isopropoxyaniline” would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve interacting with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with “N-(4-Ethoxybenzyl)-2-isopropoxyaniline” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(4-Ethoxybenzyl)-2-isopropoxyaniline” would depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-20-16-11-9-15(10-12-16)13-19-17-7-5-6-8-18(17)21-14(2)3/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOMHCOZUZOZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=CC=C2OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxybenzyl)-2-isopropoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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